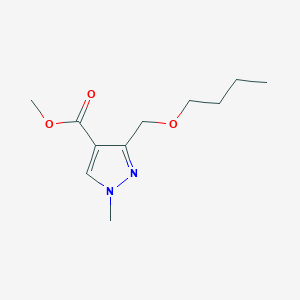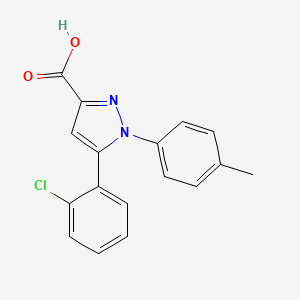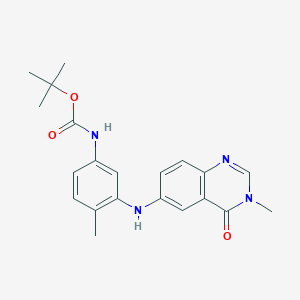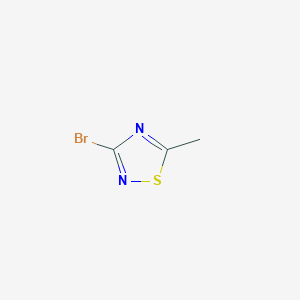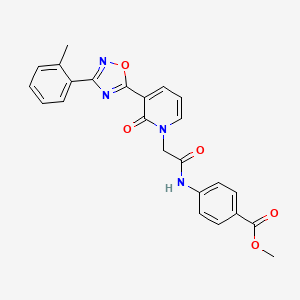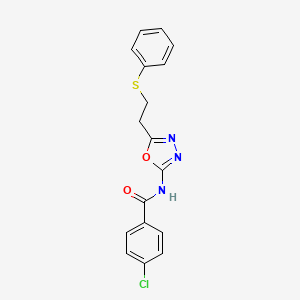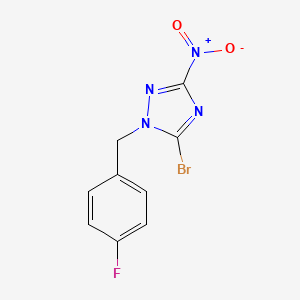![molecular formula C19H27N3O2 B2429416 N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide CAS No. 1258770-93-2](/img/structure/B2429416.png)
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide, also known as CPP-ACP, is a bioactive peptide that has been extensively studied for its potential applications in dental and medical fields. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have a variety of beneficial effects on oral health and other physiological processes.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization and promote remineralization. N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide also helps to neutralize the acids produced by bacteria in the mouth, which can help to prevent the formation of dental caries. In addition, N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to have antimicrobial properties, which can help to prevent the growth of bacteria in the mouth.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has a variety of biochemical and physiological effects, including the promotion of remineralization of tooth enamel, the prevention of dental caries, and the promotion of bone growth and repair. N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria in the mouth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide is that its effects can be difficult to quantify, as they are often dependent on a variety of factors such as pH and the presence of other compounds.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide. One area of interest is the development of new formulations of N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide that can be used for targeted drug delivery. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide in combination with other compounds to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide and its potential applications in a variety of fields.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. After the peptide chain is synthesized, it is deprotected and cleaved from the resin, and then combined with ACP to form the final N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been extensively studied for its potential applications in dental and medical fields. In dentistry, N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has been shown to have a variety of beneficial effects, including remineralization of enamel and prevention of dental caries. N-(1-cyanocyclohexyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has also been studied for its potential applications in orthopedics, where it has been shown to promote bone growth and repair.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[N-(2-hydroxybutyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-17(23)13-22(16-9-5-3-6-10-16)14-18(24)21-19(15-20)11-7-4-8-12-19/h3,5-6,9-10,17,23H,2,4,7-8,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVVANJYRCYWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(=O)NC1(CCCCC1)C#N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

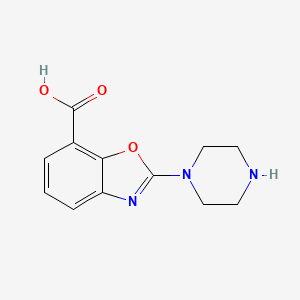
![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)
![Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B2429339.png)
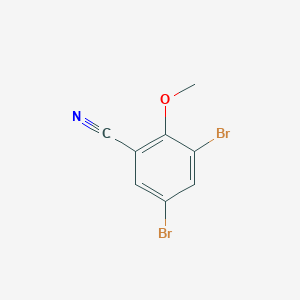
![N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2429342.png)

